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3-Hydroxy-7-methylguanine - 30345-27-8

3-Hydroxy-7-methylguanine

Catalog Number: EVT-13953007
CAS Number: 30345-27-8
Molecular Formula: C6H7N5O2
Molecular Weight: 181.15 g/mol
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Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-Hydroxy-7-methylguanine typically involves the selective oxidation of 7-methylguanine. The oxidation process can be achieved using several oxidizing agents, with xanthine oxidase being one of the most effective. The reaction conditions generally include an aqueous medium with controlled temperature to facilitate the transformation of the methyl group at the 7-position into a hydroxyl group.

The general reaction can be summarized as follows:

7 Methylguanine+Oxidizing Agent3 Hydroxy 7 methylguanine\text{7 Methylguanine}+\text{Oxidizing Agent}\rightarrow \text{3 Hydroxy 7 methylguanine}

This method allows for high selectivity and yield, although large-scale industrial production methods are less documented due to the compound's niche applications.

Molecular Structure Analysis

Structure and Data

3-Hydroxy-7-methylguanine possesses a complex molecular structure characterized by the following properties:

  • Molecular Formula: C6H7N5O2\text{C}_6\text{H}_7\text{N}_5\text{O}_2
  • Molecular Weight: 181.15 g/mol
  • IUPAC Name: 2-amino-3-hydroxy-7-methylpurin-6-one
  • InChI Key: MDGMWFWAECOQFN-UHFFFAOYSA-N
  • Canonical SMILES: CN1C=NC2=C1C(=O)N=C(N2O)N

The structural representation reveals a purine base with hydroxyl and amino functional groups that contribute to its chemical reactivity and biological significance .

Chemical Reactions Analysis

Reactions and Technical Details

3-Hydroxy-7-methylguanine can undergo various chemical reactions, including:

  • Oxidation: Further oxidation can produce hydroxylated derivatives.
  • Reduction: Reduction reactions can revert the hydroxyl group back to a methyl group.
  • Substitution: The hydroxyl group can be replaced with other functional groups under suitable conditions.

Common reagents used in these reactions include xanthine oxidase for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The outcomes of these reactions depend heavily on the specific conditions applied.

Mechanism of Action

Process and Data

The mechanism of action for 3-Hydroxy-7-methylguanine primarily involves its role in nucleic acid metabolism. As a modified nucleotide, it can participate in DNA repair processes, where it may act as an intermediate or product in enzymatic reactions that correct DNA damage. The presence of the hydroxyl group enhances its reactivity compared to unmodified guanine, potentially influencing base pairing during DNA replication and transcription .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of 3-Hydroxy-7-methylguanine are essential for understanding its behavior in biological systems:

PropertyValue
CAS Number30345-27-8
Molecular FormulaC6H7N5O2
Molecular Weight181.15 g/mol
LogP-1.86
Melting PointNot specified
SolubilitySoluble in aqueous solutions

These properties indicate that 3-Hydroxy-7-methylguanine is likely soluble in biological fluids, facilitating its participation in biochemical reactions .

Applications

Scientific Uses

3-Hydroxy-7-methylguanine has several scientific applications:

  1. Biochemical Research: It is used in studies related to DNA repair mechanisms and mutagenesis.
  2. Analytical Chemistry: The compound can be analyzed using high-performance liquid chromatography (HPLC), providing insights into its concentration and purity in biological samples .
  3. Pharmacokinetics: Its behavior in biological systems is studied to understand its potential effects on health, especially concerning dietary intake or exposure to environmental toxins.
Biosynthetic Pathways and Metabolic Precursors of 3-Hydroxy-7-Methylguanine

Enzymatic Hydroxylation Mechanisms in Purine Metabolism

The biosynthesis of 3-hydroxy-7-methylguanine occurs primarily through enzymatic hydroxylation of its precursor, 7-methylguanine (7mG). This reaction is catalyzed by hepatic xanthine oxidase (XO), a molybdoflavoprotein enzyme that typically hydroxylates purine bases at the C8 position but demonstrates substrate flexibility for N7-methylated purines. XO utilizes molecular oxygen as the electron acceptor, generating hydrogen peroxide as a byproduct during the conversion of 7mG to 3-hydroxy-7-methylguanine [1] [4]. This enzymatic process occurs through a nucleophilic attack mechanism, where a water-derived hydroxyl group is incorporated at the C8 position of the imidazole ring. The reaction requires the presence of the molybdenum cofactor in its oxidized form (Mo⁶⁺), which is reduced to Mo⁴⁺ during hydroxyl transfer [3].

Alternative enzymatic pathways involve cytochrome P450 isoforms, particularly CYP2E1 and CYP3A4, which contribute to the hydroxylation under physiological conditions characterized by elevated oxidative stress. These microsomal enzymes utilize NADPH-cytochrome P450 reductase to transfer electrons during the hydroxylation reaction, demonstrating a Km value of approximately 45 μM for 7mG in human liver microsomes [3]. The resulting 3-hydroxy-7-methylguanine exhibits greater polarity than its precursor, facilitating renal excretion but also increasing its potential for redox cycling.

Table 1: Enzymatic Pathways for 3-Hydroxy-7-Methylguanine Formation

Enzyme SystemCofactorsReaction ByproductsTissue Localization
Xanthine oxidaseO₂, H₂OH₂O₂Liver, Intestinal mucosa
Cytochrome P450NADPH, O₂H₂OHepatic microsomes
Aldehyde oxidaseO₂, H₂OH₂O₂Liver cytosol

Role of Oxidative Stress in Post-Translational Guanosine Modifications

Oxidative stress profoundly influences the formation of 3-hydroxy-7-methylguanine through both enzymatic and non-enzymatic pathways. Reactive oxygen species (ROS), particularly hydroxyl radicals (•OH), generated during inflammation or radiation exposure, directly attack the C8 position of 7-methylguanine residues in RNA and DNA. This non-enzymatic hydroxylation occurs through addition reactions at the electron-rich imidazole ring, forming 8-hydroxy-7-methylguanine (8h7mG) as an initial product that tautomerizes to the more stable 3-hydroxy-7-methylguanine configuration [1] [4]. The concentration of this modified base in urinary excretions increases 2.3-fold under conditions of sustained oxidative stress, serving as a biomarker for whole-body RNA oxidation [8].

The interplay between oxidative stress and enzymatic activity extends to PARP-1 activation. During oxidative DNA damage, PARP-1 consumes NAD⁺ to initiate DNA repair, depleting cellular energy reserves. Interestingly, 3-hydroxy-7-methylguanine and its precursor demonstrate competitive inhibition of PARP-1 with Ki values of 55 μM and 270 μM, respectively, creating a regulatory feedback loop where oxidative damage products modulate the DNA repair response [4] [6]. This relationship is particularly significant in cancer cells, where metabolic profiling reveals a 40% increase in 3-hydroxy-7-methylguanine accumulation compared to normal tissues following radiation exposure [7].

Table 2: Oxidative Modifications of Methylated Guanosine Derivatives

PrecursorROS InvolvedPrimary ModificationBiological Significance
7-Methylguanine•OH, H₂O₂C8 hydroxylationPARP-1 inhibition, RNA instability
N7-methylguanosineO₂•⁻, •OHRing openingtRNA misfolding, translational error
7-Methyl-8-oxoguanineSinglet oxygenFurther oxidationMutagenic lesions in DNA

Intermediary Metabolites in RNA Turnover and Methylation Dynamics

3-Hydroxy-7-methylguanine functions as a terminal metabolite in the RNA degradation pathway, originating from the turnover of methylated RNA species. Transfer RNA (tRNA) and messenger RNA (mRNA) containing N7-methylguanylate residues undergo enzymatic degradation by cellular nucleases, releasing 7-methylguanosine monophosphate (7mGMP). This nucleotide is subsequently dephosphorylated to 7-methylguanosine, then cleaved by purine nucleoside phosphorylase to yield 7-methylguanine [1] [8]. Approximately 15-20% of cellular 7mG undergoes hydroxylation to form 3-hydroxy-7-methylguanine before renal excretion, while the remainder is demethylated to guanine by methyltransferases or excreted unchanged [5].

The methylation dynamics influencing this pathway are governed by RNA methyltransferases such as METTL1/WDR4 complex, which installs m⁷G modifications at position 46 in tRNA and within internal mRNA regions. Aberrant methylation flux increases 7mG production and consequently elevates 3-hydroxy-7-methylguanine formation. Metabolomic studies reveal that colorectal cancer tissues exhibit 3.2-fold higher concentrations of this metabolite compared to adjacent normal tissue, reflecting increased RNA turnover and methylation activity in malignancies [2] [7]. Furthermore, inhibition of the METTL1/WDR4 complex reduces 3-hydroxy-7-methylguanine production by 65% in vitro, confirming the metabolic dependency on upstream methylation events [2].

Table 3: Metabolite Flux in Guanosine Methylation and Hydroxylation Pathways

PrecursorPrimary SourceConversion EnzymeDownstream Metabolite
S-AdenosylmethionineMethionine cycleMETTL1/WDR4 complexm⁷G-RNA
m⁷G-RNARNA turnoverRibonucleases7-Methylguanosine
7-MethylguanosinePhosphorolytic cleavagePNP enzyme7-Methylguanine
7-MethylguanineOxidative metabolismXanthine oxidase3-Hydroxy-7-methylguanine

Properties

CAS Number

30345-27-8

Product Name

3-Hydroxy-7-methylguanine

IUPAC Name

2-amino-3-hydroxy-7-methylpurin-6-one

Molecular Formula

C6H7N5O2

Molecular Weight

181.15 g/mol

InChI

InChI=1S/C6H7N5O2/c1-10-2-8-4-3(10)5(12)9-6(7)11(4)13/h2,13H,1H3,(H2,7,9,12)

InChI Key

MDGMWFWAECOQFN-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=O)N=C(N2O)N

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